Diethyl 3,6-pyridazinedicarboxylate
Description
Diethyl 3,6-pyridazinedicarboxylate is a heterocyclic organic compound featuring a pyridazine core substituted with two ethyl ester groups at the 3- and 6-positions. Pyridazine derivatives are of significant interest in medicinal chemistry and materials science due to their electron-deficient aromatic systems, which enable diverse reactivity in nucleophilic and electrophilic substitution reactions. The ester groups enhance solubility in organic solvents and serve as versatile intermediates for synthesizing amides, hydrazides, or carboxylic acids.
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
diethyl pyridazine-3,6-dicarboxylate |
InChI |
InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-6-8(12-11-7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZMYKJBRAQSFUON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Diethyl 5,6-Diphenyl-3,4-pyridazinedicarboxylate (CAS 253144-68-2)
This compound, described in , shares the pyridazine backbone and diethyl ester substituents but differs critically in substitution patterns and additional functional groups:
Structural and Functional Differences
| Property | Diethyl 3,6-Pyridazinedicarboxylate | Diethyl 5,6-Diphenyl-3,4-pyridazinedicarboxylate |
|---|---|---|
| Substituent Positions | Esters at 3- and 6-positions | Esters at 3- and 4-positions; phenyl groups at 5- and 6-positions |
| Molecular Formula | C₁₀H₁₂N₂O₄ (estimated) | C₂₄H₂₂N₂O₄ (estimated)* |
| Molecular Weight | ~224.21 g/mol | ~410.45 g/mol |
| Symmetry | Higher symmetry (C₂ axis) | Reduced symmetry due to phenyl groups |
*Derived from structural data in .
Implications of Structural Differences
- The phenyl groups in the latter compound introduce steric bulk and π-π stacking capabilities, which may stabilize charge-transfer complexes or modify solubility .
- Applications :
- The 3,6-isomer’s symmetry and simpler structure may favor use as a ligand in catalysis or as a precursor for bioactive molecules.
- The diphenyl-substituted analogue’s extended conjugation and lipophilicity could make it suitable for organic electronics or as a hydrophobic scaffold in drug design.
Other Pyridazine Derivatives
- Hydrolysed Derivatives (Pyridazinedicarboxylic Acids) : These lack ester groups, increasing water solubility and enabling coordination chemistry with metal ions.
Key Research Observations
- Synthetic Routes : Diethyl pyridazinedicarboxylates are typically synthesized via cyclization of dihydrazides or Pd-catalyzed coupling reactions. The diphenyl-substituted variant likely requires Suzuki-Miyaura coupling for phenyl group introduction .
- Thermal Stability : Esters at the 3,6-positions may exhibit higher thermal stability due to reduced steric strain compared to 3,4-substituted analogues.
- Spectroscopic Signatures : NMR and IR spectra would differ significantly between isomers due to substituent positioning. For example, the 3,6-isomer’s symmetric structure would produce fewer distinct proton signals.
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